SSR180711 - 298198-52-4

SSR180711

Catalog Number: EVT-1575911
CAS Number: 298198-52-4
Molecular Formula: C14H17BrN2O2
Molecular Weight: 325.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, commonly referred to as SSR180711, is a synthetic compound categorized as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , , , , , , , , ]. It plays a crucial role in scientific research, particularly in investigating the potential therapeutic benefits of α7 nAChR modulation in neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer's disease [, , , , , , , , , ].

Overview

1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, commonly referred to as SSR180711, is a compound with significant pharmacological properties, particularly as a selective partial agonist for the alpha-7 nicotinic acetylcholine receptor. This compound has been investigated for its potential therapeutic effects in cognitive disorders such as schizophrenia and Alzheimer's disease.

Source

The compound was developed through collaborative research efforts in medicinal chemistry, particularly focusing on its interaction with nicotinic receptors. It has been characterized in various studies, including those published in reputable journals such as the Journal of Medicinal Chemistry and Nature.

Classification

1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester is classified as a bicyclic compound and a derivative of diazabicyclo compounds. Its primary classification is as a pharmacological agent targeting nicotinic acetylcholine receptors.

Synthesis Analysis

Methods

The synthesis of SSR180711 involves several key steps that typically include the formation of the bicyclic structure followed by esterification. One common method described involves the reaction of 1,4-diazabicyclo[3.2.2]nonane with carbonyl chloride intermediates to form various derivatives, including the target compound.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available diazabicyclo compounds.
  2. Reagents: Common reagents used include carbonyl chlorides and aromatic carboxylic acids.
  3. Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  4. Purification: Final products are purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (e.g., 99.7% purity was reported) .
Molecular Structure Analysis

Structure

The molecular structure of 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester features a bicyclic framework with two nitrogen atoms incorporated into the ring system. The presence of the carboxylic acid moiety and the bromophenyl group significantly influences its biological activity.

Data

  • Molecular Formula: C13H14BrN2O2
  • Molecular Weight: Approximately 300.16 g/mol
  • Structural Features: The bicyclic structure contributes to its ability to interact selectively with nicotinic receptors.
Chemical Reactions Analysis

Reactions

SSR180711 undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties:

  1. Esterification: The reaction of 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid with bromophenol leads to the formation of the ester bond.
  2. Acylation: Subsequent acylation steps can introduce different functional groups that may alter receptor binding affinities.

Technical Details

The synthesis pathways often involve multiple steps that require careful monitoring of reaction conditions to optimize yield and selectivity towards desired products .

Mechanism of Action

Process

SSR180711 acts primarily as a partial agonist at the alpha-7 nicotinic acetylcholine receptor. This receptor plays a crucial role in cognitive processes and synaptic plasticity.

Data

  • Binding Affinity: SSR180711 shows an effective concentration (EC50) in the low micromolar range (around 4.4 µM), indicating significant interaction with the receptor.
  • Functional Activity: The compound induces both GABA-mediated inhibitory postsynaptic currents and alpha-bungarotoxin sensitive currents, reflecting its dual action on different receptor subtypes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stability studies indicate that SSR180711 maintains its integrity under various temperature conditions up to approximately 371 K before undergoing sublimation.
  • Polymorphism: Two polymorphic forms have been identified, which may exhibit different physical properties and stabilities .
Applications

Scientific Uses

SSR180711 is primarily researched for its potential applications in treating cognitive deficits associated with neurological disorders such as:

  • Schizophrenia: The compound's ability to modulate nicotinic receptors may help alleviate cognitive symptoms.
  • Alzheimer's Disease: Its pharmacological profile suggests possible benefits in enhancing cholinergic transmission in affected patients.

Properties

CAS Number

298198-52-4

Product Name

1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

InChI

InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2

InChI Key

RXLOZRCLQMJJLC-UHFFFAOYSA-N

SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br

Synonyms

1,4-diazabicyclo(.2.2)nonane-4-carboxylic acid, 4-bromophenyl ester
SSR180711

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.